molecular formula C21H21N3O3S B11223251 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No.: B11223251
M. Wt: 395.5 g/mol
InChI Key: OOPFFUGFJAJKCZ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

3,5-dimethyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O3S/c1-13-8-14(2)10-16(9-13)21(25)22-20-17-11-28(26,27)12-18(17)23-24(20)19-7-5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

OOPFFUGFJAJKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-DIMETHYL-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,5-DIMETHYL-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has been studied for its antiproliferative activity against various cancer cell lines. It has shown potential in inducing cell death and reducing the expression levels of proliferating cell nuclear antigen (PCNA). Additionally, it has been investigated for its fluorescence properties, making it a potent pH indicator for both fluorescence intensity-based and ratiometric pH sensing .

Mechanism of Action

The compound exerts its effects by inducing poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activating the initiator enzyme of the apoptotic cascade caspase 9, and inducing fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and antiproliferative effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. These compounds share similar structural features and pharmacological activities but differ in their specific substituents and resulting biological activities. The unique combination of substituents in 3,5-DIMETHYL-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE contributes to its distinct antiproliferative and fluorescence properties .

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